5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiazole ring imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
Mechanism of Action
Target of Action
2-aminothiazole derivatives, a class to which this compound belongs, have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
For instance, some 2-aminothiazole analogs have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase . This inhibition can lead to a decrease in cell proliferation, particularly in cancer cells.
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole scaffold , it can be inferred that multiple pathways could be impacted, leading to downstream effects such as apoptosis or cell cycle arrest in cancer cells.
Result of Action
Based on the known activities of 2-aminothiazole derivatives, it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain cancerous cell lines .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, the compound can modulate cell signaling pathways, potentially impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, further influencing cellular processes. The exact nature of these interactions depends on the specific biomolecule and the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interaction with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolism of other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical effects. Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
4-Methylthiazole: Known for its flavor and fragrance properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group enhances its potential as a bioactive compound, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
ethyl 2-anilino-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)18-13(15-11)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHPVCOFXRNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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